molecular formula C13H20N2 B2656818 [(2R)-1-benzylpiperidin-2-yl]methanamine CAS No. 139004-95-8

[(2R)-1-benzylpiperidin-2-yl]methanamine

Cat. No.: B2656818
CAS No.: 139004-95-8
M. Wt: 204.317
InChI Key: DKWRQRNCULDABS-CYBMUJFWSA-N
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Description

Contextualizing Chiral Piperidine (B6355638) Scaffolds as Subjects of Fundamental Chemical Inquiry

Chiral piperidine scaffolds are a cornerstone of modern medicinal chemistry and organic synthesis. Their prevalence in a wide array of natural products and pharmaceuticals underscores their importance. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design, appearing in numerous FDA-approved drugs.

The academic fascination with chiral piperidines stems from their conformational complexity and the stereochemical challenges they present in synthesis. The chair and boat conformations of the piperidine ring, coupled with the potential for multiple stereocenters, make the selective synthesis of a single desired stereoisomer a formidable task. This challenge has spurred the development of innovative synthetic methodologies, including asymmetric catalysis and the use of chiral auxiliaries, to control both relative and absolute stereochemistry.

The Unique Stereochemical Attributes of [(2R)-1-benzylpiperidin-2-yl]methanamine as a Research Compound

This compound is distinguished by a unique combination of structural features that make it a compound of considerable interest for fundamental chemical research. The key attributes are:

A Chiral Center at the 2-Position: The stereocenter at the carbon adjacent to the nitrogen atom dictates the spatial orientation of the aminomethyl group. The (R)-configuration is crucial for its specific interactions in chiral recognition processes.

The N-Benzyl Group: The bulky benzyl (B1604629) group on the nitrogen atom serves multiple purposes. It can act as a protecting group during synthesis, but more importantly, it influences the conformational equilibrium of the piperidine ring. This steric hindrance can direct the approach of reagents in subsequent reactions, thereby playing a role in stereochemical control.

The Aminomethyl Side Chain: The primary amine functionality at the 2-position provides a handle for further functionalization. This group can be readily modified to introduce other functionalities or to attach the molecule to a solid support or another molecular entity. It also has the potential to act as a coordinating group for metal catalysts.

These attributes combined make this compound a valuable chiral building block. Chiral building blocks are enantiomerically pure compounds that can be incorporated into the synthesis of more complex molecules, transferring their chirality to the final product. The use of such building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiopure pharmaceuticals and other biologically active compounds.

Below is a table summarizing the key structural features and their significance:

Structural FeatureSignificance in Chemical Research
(R)-Stereocenter at C2 Imparts chirality, crucial for asymmetric synthesis and chiral recognition.
N-Benzyl Group Provides steric influence, controls ring conformation, and can direct stereochemical outcomes.
2-(Aminomethyl) Group Offers a site for further functionalization and potential for coordination to metal centers.

Overview of Academic Research Trajectories and Challenges for the Compound

Academic research involving this compound and related chiral 2-aminomethylpiperidines generally follows several key trajectories:

Asymmetric Synthesis: A primary focus of research is the development of efficient and highly stereoselective syntheses of this compound. Challenges include controlling the stereochemistry at the 2-position and preventing racemization. Strategies often involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For instance, the enantioselective cyanidation of amines using a chiral copper(II) catalyst has been explored as a route to chiral piperidines. nih.gov

Use as a Chiral Ligand in Catalysis: The diamine functionality (the piperidine nitrogen and the primary amine) makes this compound a candidate for use as a chiral ligand in transition metal catalysis. The formation of a chiral metal complex can enable the catalysis of a wide range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The challenge lies in designing a ligand that provides a high degree of stereochemical control for a specific reaction.

Application as a Chiral Building Block: Researchers utilize this compound as a starting material for the synthesis of more complex chiral molecules, particularly alkaloids and other biologically active compounds. The key is to strategically incorporate the chiral piperidine core into the target molecule while maintaining stereochemical integrity.

The following table outlines common research applications and the associated challenges:

Research ApplicationKey Challenges
Asymmetric Synthesis Achieving high enantiomeric and diastereomeric purity; developing scalable and cost-effective routes.
Chiral Ligand in Catalysis Designing ligands for high catalytic activity and enantioselectivity; understanding the mechanism of catalysis.
Chiral Building Block Developing efficient methods for further functionalization without loss of stereochemical integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-benzylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRQRNCULDABS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Stereochemical Analysis in Research

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of [(2R)-1-benzylpiperidin-2-yl]methanamine. These methods provide detailed information on connectivity, spatial arrangement, and stereochemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. One-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments are utilized to confirm the compound's constitution and, crucially, to deduce its preferred conformation and the relative configuration of its substituents.

For piperidine (B6355638) derivatives, the six-membered ring typically adopts a chair conformation to minimize torsional and steric strain. In the case of this compound, this chair conformation is expected to be the most stable. The orientation of the large substituents—the N-benzyl group at position 1 and the aminomethyl group at position 2—is critical. To reduce steric hindrance, particularly unfavorable 1,3-diaxial interactions, both substituents are predicted to predominantly occupy equatorial positions. dicp.ac.cn

This conformational preference can be confirmed using a combination of 2D NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. For the piperidine ring, COSY spectra would show correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.), allowing for the unambiguous assignment of all proton signals within the ring system. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net For the proposed chair conformation with equatorial substituents, NOESY spectra would reveal key spatial correlations. For instance, a strong NOE would be observed between the axial proton at C-2 and the axial protons at C-4 and C-6. Conversely, weaker or absent NOEs would be seen between the equatorial C-2 proton and these axial protons, confirming the equatorial disposition of the aminomethyl group. dicp.ac.cn

The analysis of proton-proton coupling constants (J-values) from high-resolution ¹H NMR spectra provides further evidence. Large vicinal coupling constants (³JHH ≈ 10-13 Hz) between adjacent axial protons (diaxial coupling) are characteristic of a chair conformation, whereas smaller coupling constants (³JHH ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings. These values help solidify the assignment of the ring's conformation and the stereochemistry of its substituents.

Table 1: Predicted ¹H NMR Data and Key 2D NMR Correlations for the Conformational Analysis of this compound
Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (Hz)Key COSY CorrelationsKey NOESY Correlations (for equatorial substituents)
H-2 (axial)~2.8 - 3.0mH-3ax, H-3eq, -CH₂NH₂H-4ax, H-6ax
H-6 (axial)~2.9 - 3.1dt, J ≈ 12 (ax-ax), 3 (ax-eq)H-5ax, H-5eq, H-6eqH-2ax, H-4ax, Benzyl-CH₂
H-6 (equatorial)~2.1 - 2.3mH-5ax, H-5eq, H-6axH-5eq
Benzyl-CH₂~3.5 - 4.0 (diastereotopic)ABq, J ≈ 14-H-6ax, H-2ax
Aminomethyl-CH₂~2.6 - 2.8mH-2axH-3ax, H-3eq

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for determining the absolute configuration and assessing the enantiopurity of compounds like this compound.

The absolute configuration of a chiral center can be assigned by comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. rsc.org Enantiomers produce mirror-image CD spectra. For the (2R) enantiomer, the spectrum might exhibit a positive Cotton effect (a peak) at a specific wavelength and a negative Cotton effect (a trough) at another, corresponding to the electronic transitions of its chromophores (e.g., the benzyl (B1604629) group). The (2S) enantiomer would display an identical spectrum but with all signs inverted. By establishing the spectral signature for the (2R) configuration, future batches can be rapidly confirmed. sci-hub.senih.gov

Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A pure enantiomer will show the maximum signal intensity, while a racemic mixture (50:50 mixture of both enantiomers) will be CD-silent, as the opposing signals from each enantiomer cancel each other out. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.govnih.gov

Table 2: Illustrative CD Spectroscopy Data for Enantiopurity Analysis
Sample Composition (% ee of (2R)-isomer)Hypothetical CD Signal Intensity (mdeg) at λmaxStatus
100%+10.0Enantiopure (R)
95%+9.5Enantioenriched
50%+5.0Enantioenriched
0% (Racemic)0.0Racemate
-100% (i.e., 100% S-isomer)-10.0Enantiopure (S)

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elucidating the structure of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed information about the molecule's fragmentation patterns, which serves as a structural fingerprint.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound (C₁₃H₂₀N₂), the expected exact mass of the protonated ion would be approximately 205.1705 m/z.

In MS/MS experiments, this parent ion is fragmented, and the resulting daughter ions provide structural clues. Key fragmentation pathways for N-benzylpiperidine derivatives often involve:

Loss of the Benzyl Group: Cleavage of the N-C bond to the benzyl group is common, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.gov

Ring Opening/Cleavage: Fragmentation of the piperidine ring itself can occur, leading to characteristic daughter ions. For example, cleavage adjacent to the nitrogen atom (alpha-cleavage) is a common pathway for amines. libretexts.org

Loss of the Aminomethyl Side Chain: Cleavage of the C2-side chain can also occur.

These fragmentation patterns are not only useful for structural confirmation but also for reaction monitoring. By using techniques like Multiple Reaction Monitoring (MRM), specific transitions from a parent ion to a daughter ion can be selectively tracked over time. This highly sensitive and specific method allows researchers to monitor the formation of the desired product and any potential byproducts during a synthesis, providing real-time data on reaction progress and yield. scielo.br

Chromatographic Strategies for Enantiomeric Separation and Purity Assessment

Chromatography is the cornerstone for separating the enantiomers of a chiral compound and accurately quantifying its purity. For this compound, chiral chromatography is essential for resolving the (2R) and (2S) forms.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers. yakhak.org CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and these complexes have different stabilities and, therefore, different affinities for the stationary phase, leading to different retention times.

For primary amines like this compound, several classes of CSPs are highly effective:

Polysaccharide-based CSPs: These are the most widely used CSPs. Columns with selectors made from derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD), are known to provide excellent resolution for a broad range of chiral compounds, including amines. nih.govresearchgate.net The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Crown Ether-based CSPs: Specifically designed for the separation of primary amines, these CSPs contain a chiral crown ether that can complex with the protonated primary amine group (-NH₃⁺) of the analyte. wiley.com This interaction is highly stereospecific, leading to excellent enantiomeric resolution.

A typical HPLC method would involve a normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
ParameterTypical ConditionPurpose
Column (CSP)Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based)Provides the chiral environment for separation.
Mobile PhaseHexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)Elutes the compounds; ratio is optimized for best resolution.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionUV at 254 nmDetects the aromatic benzyl group as it elutes.
Expected OutcomeBaseline separation of (2R) and (2S) enantiomers (Resolution > 1.5)Allows for accurate quantification of each enantiomer.

In modern drug discovery and process development, there is a need to analyze a large number of samples quickly to screen for optimal reaction conditions for asymmetric synthesis. Traditional HPLC methods, while accurate, can be a bottleneck. This has driven the development of high-throughput analytical methods for determining enantiopurity. nih.gov

These methods often rely on optical techniques conducted in a multi-well plate format (e.g., 96- or 384-well plates), allowing for rapid, parallel analysis. Two prominent approaches include:

Fluorescence-based Assays: In these assays, the chiral amine analyte interacts with a specially designed sensor system. For example, the amine can displace a fluorescent molecule from a non-fluorescent complex, causing a "turn-on" fluorescence signal whose intensity is proportional to the amine's concentration. bath.ac.uk To determine ee, the amine can be reacted with a chiral reagent to form diastereomeric complexes that have different fluorescent properties.

Circular Dichroism (CD) in Microplates: With the advent of CD plate readers, the principles of CD spectroscopy can be applied in a high-throughput format. The chiral amine is added to an array of wells containing a CD-active host molecule. The binding of the amine induces a change in the host's CD signal, with each enantiomer inducing a change in a different direction or magnitude. By measuring the CD signal in each well, the ee of hundreds of samples can be determined in minutes. nih.govresearchgate.net

Another approach involves ultrafast chromatography, particularly Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations—often under one minute—without sacrificing resolution. nih.govresearchgate.net By coupling an SFC system with a fast autosampler and rapid data processing, the enantiopurity of thousands of samples per day can be assessed, dramatically accelerating research and development timelines.

Studies on Racemization Pathways and Stereochemical Stability of this compound Remain Largely Undocumented in Publicly Available Research

The stereochemical integrity of chiral centers is a critical aspect in the development and application of enantiomerically pure compounds. Racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, can occur through various chemical pathways. For chiral amines, potential racemization mechanisms can include:

Proton Abstraction/Reprotonation: Under basic conditions, a proton alpha to the chiral center can be abstracted to form a planar, achiral carbanion or enamine intermediate. Subsequent non-stereospecific reprotonation can lead to the formation of both enantiomers.

Iminium Ion Formation: Reversible oxidation or reaction with an electrophile at the piperidine nitrogen could lead to the formation of an iminium ion. If the chiral center is adjacent to the resulting double bond, tautomerization to an achiral enamine is possible, which upon reduction or hydrolysis could yield a racemic mixture.

Catalytic Hydrogenation/Dehydrogenation: The presence of metal catalysts, often used in the synthesis or modification of such compounds, can sometimes facilitate reversible dehydrogenation to an achiral intermediate (e.g., an enamine or imine), followed by non-stereoselective re-hydrogenation, leading to racemization.

Ring-Opening/Closing Mechanisms: Although less common for a stable piperidine ring, under certain harsh conditions, a reversible ring-opening to an achiral intermediate followed by recyclization could potentially compromise the stereochemical integrity of the molecule.

The N-benzyl group and the aminomethyl substituent at the C2 position of the piperidine ring will influence the susceptibility of the chiral center to these racemization pathways. The electron-donating nature of the nitrogen atoms and the steric bulk of the benzyl group can affect the acidity of the alpha-proton and the stability of potential intermediates.

Without specific experimental studies on this compound, any discussion of its racemization pathways and stereochemical stability remains speculative and based on general principles of organic stereochemistry. Further research, including kinetic studies under various conditions and isotopic labeling experiments, would be necessary to delineate the specific mechanisms and quantify the stereochemical stability of this compound.

Chemical Reactivity and Derivatization Research of 2r 1 Benzylpiperidin 2 Yl Methanamine

Reactions of the Primary Amine Moiety

The primary amine group in [(2R)-1-benzylpiperidin-2-yl]methanamine is a key site for a variety of chemical modifications, including the formation of imines and Schiff bases, as well as acylation, sulfonylation, and amidation reactions.

The reaction of the primary amine of this compound with aldehydes and ketones provides a straightforward route to the synthesis of imines and Schiff bases. derpharmachemica.comeajournals.org This condensation reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). derpharmachemica.comnih.gov

The formation of these compounds is often carried out under mild conditions, sometimes with acid or base catalysis to facilitate the dehydration step. peerj.com For instance, the reaction can be performed at room temperature in a suitable solvent, and in some cases, under solvent-free conditions using a heterogeneous catalyst like Amberlyst® 15. peerj.com The reversibility of imine formation necessitates the removal of water, often achieved using a Dean-Stark apparatus or dehydrating agents, to drive the equilibrium towards the product. nih.gov

A study on a structurally related compound, (R)-2-((piperidin-1-yl)methyl)cyclohexanone, with benzylamine (B48309) demonstrated the formation of the corresponding imine, phenyl-N-((R)-2-((piperidino-1-yl)methyl)cyclohexylidene)methanamine. ijnc.irijnc.ir This reaction highlights the feasibility of forming imines from piperidine-containing structures.

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundAldehyde (R-CHO)Imine/Schiff BaseRoom temperature to reflux, with or without catalyst (e.g., acetic acid), often with water removal.
This compoundKetone (R-CO-R')Imine/Schiff BaseSimilar to aldehydes, may require more forcing conditions.

The primary amine of this compound readily undergoes reactions with acylating and sulfonylating agents.

Acylation with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the corresponding N-acylated derivatives. derpharmachemica.comlibretexts.org The base is crucial to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. derpharmachemica.com

Sulfonylation is achieved by reacting the primary amine with sulfonyl chlorides, typically in the presence of a base, to yield sulfonamides. The reaction of sulfonyl chlorides with cyclic imines has been shown to produce N-sulfonylated iminium ions as reactive intermediates. researchgate.net

Amidation , the formation of an amide bond with a carboxylic acid, can be accomplished using a variety of coupling agents. lookchemmall.commdpi.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and other reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.combohrium.com Direct condensation of carboxylic acids and amines can also be achieved using titanium tetrachloride (TiCl4). nih.gov

Reaction TypeReagentProductTypical Conditions
AcylationAcyl chloride (RCOCl)N-acyl derivativeInert solvent, presence of a base (e.g., triethylamine). derpharmachemica.com
SulfonylationSulfonyl chloride (RSO2Cl)SulfonamideInert solvent, presence of a base.
AmidationCarboxylic acid (RCOOH) + Coupling agentAmideVarious, depending on the coupling agent (e.g., DCC, TiCl4). bohrium.comnih.gov

Reactivity at the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring offers another site for chemical modification, primarily through N-alkylation and quaternization, and plays a crucial role in the formation of complex ligands.

The lone pair of electrons on the piperidine nitrogen allows for N-alkylation with alkyl halides. The reaction conditions can be controlled to favor mono-alkylation. For instance, slow addition of the alkyl halide to an excess of the piperidine derivative can minimize the formation of the quaternary ammonium (B1175870) salt. researchgate.net Common conditions involve the use of a base like potassium carbonate in a solvent such as DMF. researchgate.net

Quaternization occurs when the piperidine nitrogen reacts with an excess of an alkylating agent, leading to the formation of a quaternary ammonium salt. researchgate.net This reaction is often carried out by heating the tertiary amine with an alkyl halide, sometimes in a solvent like THF. researchgate.netgoogle.com The choice of alkyl halide and reaction conditions can influence the rate and yield of quaternization.

The presence of two nitrogen atoms in this compound makes it an attractive candidate for the synthesis of bidentate ligands . richmond.eduorgsyn.org These ligands can coordinate to a single metal center through both nitrogen atoms, forming a stable chelate ring. The synthesis of such ligands often involves the reaction of the diamine with other molecules containing suitable functional groups to create more complex and tailored ligand architectures. researchgate.netresearchgate.net

The chiral nature of this compound is particularly valuable in the design of ligands for asymmetric catalysis, where the stereochemistry of the ligand can influence the stereochemical outcome of the reaction. The synthesis of Schiff base ligands from chiral diamines and their subsequent complexation with metals is a common strategy in this field. semanticscholar.orgmdpi.com

Transformations Involving the Benzyl (B1604629) Moiety

The N-benzyl group on the piperidine ring can be removed through debenzylation . A common method for this transformation is catalytic transfer hydrogenation. researchgate.net This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C), and a hydrogen donor like formic acid or ammonium formate (B1220265). researchgate.net The removal of the benzyl group can be a crucial step in a multi-step synthesis, allowing for further functionalization at the piperidine nitrogen. In some cases, the addition of an acid, such as acetic acid, can facilitate the N-benzyl deprotection during palladium-catalyzed hydrogenation. nih.gov

TransformationReagentsProductGeneral Conditions
DebenzylationPd/C or Pd(OH)2/C, Hydrogen donor (e.g., HCOOH, HCOONH4)(2R)-piperidin-2-ylmethanamineCatalytic transfer hydrogenation. researchgate.netnih.gov

Modifications of the Aromatic Ring

Direct functionalization of the benzyl group's aromatic ring while it is attached to the piperidine nitrogen is a nuanced synthetic challenge. Traditional electrophilic aromatic substitution methods (such as nitration or Friedel-Crafts reactions) are often complicated by the presence of the basic nitrogen atom, which can react with the acidic reagents and deactivate the ring towards substitution. Consequently, research has pivoted towards more advanced, regioselective strategies, namely directed ortho-metalation and transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM): This powerful technique utilizes the existing N-benzylpiperidine framework to direct the selective functionalization of the aromatic ring at the position ortho to the benzylic carbon. wikipedia.org The tertiary amine of the piperidine ring acts as a Directed Metalation Group (DMG). organic-chemistry.orgbaranlab.org It coordinates with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), bringing the base into proximity with one of the ortho protons of the benzyl ring. wikipedia.orgbaranlab.org This proximity effect facilitates the removal of the sterically accessible ortho proton, generating a stabilized ortho-lithiated intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce various substituents exclusively at the ortho position. organic-chemistry.org

Research has shown that the choice of base and reaction conditions can be critical. For instance, in related N-benzylamide systems, the use of t-butyllithium (t-BuLi) at low temperatures has been effective in achieving regioselective ortho-lithiation where other bases might lead to mixtures of products or side-chain lithiation. arkat-usa.org This methodology allows for the precise installation of functional groups like halogens, carboxyl groups, silyl (B83357) groups, and others, providing a direct route to ortho-substituted benzylpiperidine derivatives.

Palladium-Catalyzed C-H Activation: A complementary strategy involves the use of transition metal catalysts, particularly palladium, to achieve C-H bond activation. Research has demonstrated the feasibility of Pd(II)-catalyzed ortho-arylation of N-benzylpiperidines. rsc.org In this approach, the piperidine nitrogen again acts as a directing group, forming a cyclometalated palladium intermediate. This intermediate then participates in a cross-coupling reaction with reagents like arylboronic acids or their esters, leading to the formation of a biaryl structure through a new carbon-carbon bond at the ortho position of the benzyl ring. rsc.org This method is valued for its functional group tolerance and its ability to construct complex molecular architectures directly.

Table 1: Research Findings on Aromatic Ring Modifications of N-Benzylpiperidine Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Reagents & Conditions Resulting Modification Reference

Cleavage and Deprotection Strategies

The N-benzyl group is frequently employed as a protecting group for the piperidine nitrogen due to its general stability and its susceptibility to removal under specific reductive conditions. The most common and widely researched method for its cleavage is catalytic hydrogenation, also known as hydrogenolysis.

Catalytic Hydrogenolysis: This method involves the cleavage of the benzylic carbon-nitrogen bond in the presence of a metal catalyst and a hydrogen source. The standard procedure utilizes palladium on a carbon support (Pd/C) with hydrogen gas (H₂). The reaction effectively cleaves the benzyl group, releasing toluene (B28343) as a byproduct and yielding the free secondary amine, [(2R)-piperidin-2-yl]methanamine.

Variations in this procedure have been extensively studied to optimize reaction times and yields and to accommodate sensitive functional groups elsewhere in the molecule.

Catalyst Choice: While 10% Pd/C is the most common catalyst, Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often used in cases where standard Pd/C is ineffective. rsc.org It is considered a more active catalyst and can succeed where hydrogenolysis is sluggish, although sometimes requiring more forcing conditions like elevated temperature and pressure. rsc.org

Hydrogen Source: An alternative to using pressurized hydrogen gas is Catalytic Transfer Hydrogenation (CTH). In this technique, a hydrogen donor molecule in solution transfers hydrogen to the substrate via the catalyst. Ammonium formate (HCOONH₄) is a very common and effective hydrogen donor for this purpose. uwindsor.ca The reaction is typically run at reflux in a solvent like methanol (B129727) and can be advantageous for its operational simplicity, avoiding the need for specialized high-pressure hydrogenation equipment. uwindsor.ca

Acidic Additives: In some complex molecular scaffolds, N-debenzylation via hydrogenation can be surprisingly difficult. Research on related N-benzyl protected heterocycles has shown that the addition of an acid, such as acetic acid, can significantly facilitate the cleavage. rsc.org The presumed role of the acid is to protonate the substrate, potentially improving its interaction with the catalyst surface or increasing the lability of the C-N bond. However, this must be balanced with the potential for side reactions if other acid-sensitive groups are present.

Table 2: Research Findings on N-Benzyl Group Cleavage and Deprotection This table is interactive and can be sorted by clicking on the column headers.

Method Catalyst Hydrogen Source Conditions Key Findings Reference
Catalytic Transfer Hydrogenation 10% Pd/C Ammonium Formate Methanol, Reflux Rapid and versatile method for N-debenzylation under neutral conditions. uwindsor.ca
Catalytic Hydrogenation 20% Pd(OH)₂/C H₂ (gas) Ethanol, 60 °C, Acetic Acid (1.5 equiv.) Acetic acid was found to be crucial for facilitating the deprotection of a sterically hindered N-benzyl group. rsc.org
Catalytic Hydrogenation 10% Pd/C H₂ (gas) Standard pressure and temperature Standard method for N-benzyl deprotection.
Catalytic Transfer Hydrogenation Pd/C Formic Acid N/A An alternative hydrogen donor, though it can result in the formate salt of the product amine. uwindsor.ca

Role of 2r 1 Benzylpiperidin 2 Yl Methanamine As a Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

No research articles were identified that describe the specific procedures for the preparation of bidentate, tridentate, or bifunctional ligands starting from [(2R)-1-benzylpiperidin-2-yl]methanamine.

Consequently, due to the lack of information on ligands derived from this specific building block, there are no available studies on their application in asymmetric hydrogenation or other metal-catalyzed processes to report.

Emerging Research Areas and Future Perspectives for 2r 1 Benzylpiperidin 2 Yl Methanamine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of enantiomerically pure piperidines, such as [(2R)-1-benzylpiperidin-2-yl]methanamine, is a key focus of modern organic chemistry. nih.gov Traditional multi-step syntheses are often being replaced by more efficient and sustainable methodologies. Current research is centered on catalytic asymmetric synthesis, biocatalysis, and continuous flow processes to improve yield, stereoselectivity, and process safety.

Recent advancements include the use of metal- and organocatalysis for the asymmetric hydrogenation of pyridine (B92270) derivatives or for enantioselective cyclization reactions. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool for creating chiral piperidine (B6355638) cores. nih.gov Another promising avenue is the "hydrogen borrowing" catalysis, which enables the stereoselective synthesis of substituted piperidines from simpler starting materials in a cascade process. nih.gov

Continuous flow chemistry offers a particularly innovative approach, providing rapid and scalable access to enantioenriched α-substituted piperidines. A protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a flow system has demonstrated the ability to produce various functionalized piperidines in high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. acs.org This methodology significantly reduces reaction times compared to traditional batch processing and enhances safety and scalability.

Biocatalysis, utilizing enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs), represents a green and highly selective alternative. nih.gov Engineered enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes with exceptional enantiomeric purity. nih.gov While direct enzymatic synthesis of this compound is not yet prominent in the literature, the principles are readily applicable, and research into engineering specific enzymes for this transformation is a logical next step.

Table 1: Comparison of Modern Synthetic Methodologies for Chiral Piperidines
MethodologyKey FeaturesPotential Advantages for this compound SynthesisChallenges
Asymmetric CatalysisUses chiral metal complexes (e.g., Iridium, Rhodium) or organocatalysts to induce stereoselectivity. nih.govHigh enantiomeric excess (ee), broad substrate scope.Catalyst cost and removal, optimization of reaction conditions.
Continuous Flow ChemistryReactions are performed in a continuously flowing stream within a microreactor. acs.orgRapid reaction times, enhanced safety, scalability, improved process control. acs.orgSpecialized equipment required, potential for clogging.
Biocatalysis (Enzymatic)Employs enzymes (e.g., transaminases) for highly selective transformations. nih.govExceptional stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope may be limited, requires protein engineering for specific targets. nih.gov

Advances in Analytical Techniques for Chiral Recognition and Purity

Ensuring the enantiomeric purity of chiral compounds like this compound is critical for their application, particularly in pharmaceuticals. nih.gov Advances in analytical chemistry provide increasingly sensitive and efficient methods for chiral recognition and the quantification of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique. For the closely related 2-piperidinemethanamine, a method has been developed involving pre-column derivatization with 3,5-dinitrobenzoic acid, followed by separation on a CHI-DMB analytical column. researchgate.net This approach achieved complete separation of the enantiomers in under 10 minutes, demonstrating high precision and accuracy. researchgate.net The choice of mobile phase, such as n-hexane:ethanol mixtures, and column temperature are critical parameters for optimizing enantioselectivity. researchgate.net

Capillary Electrophoresis (CE) has also emerged as a powerful tool for chiral analysis due to its high separation efficiency. mdpi.com Chiral selectors, such as cyclodextrins, are added to the running buffer to interact differently with the two enantiomers, leading to different migration times and enabling their separation and quantification. mdpi.com

More advanced techniques involve interfacing chiral chromatography with mass spectrometry (MS). Chiral HPLC-ESI-MS/MS methods allow for the direct, sensitive, and accurate determination of chiral purity without the need for derivatization in some cases, providing both separation and structural confirmation simultaneously. nih.gov

Table 2: Modern Analytical Techniques for Chiral Purity Determination
TechniquePrincipleTypical Application for this compoundKey Advantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.netBaseline separation and quantification of (R) and (S) enantiomers.High resolution, robustness, well-established. mdpi.com
Capillary Electrophoresis (CE)Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. mdpi.comOrthogonal method for purity confirmation, analysis of small sample volumes.High efficiency, low solvent consumption. mdpi.com
HPLC-MS/MSCombines the separation power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.govTrace-level impurity detection, confirmation of enantiomer identity.High sensitivity, structural confirmation, can simplify sample preparation. nih.gov

Theoretical Predictions for Undiscovered Reactivity or Synthetic Applications

Computational chemistry offers powerful predictive tools to explore the reactivity and potential applications of this compound beyond what has been experimentally verified. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure and predict its behavior in chemical reactions. mdpi.com

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution, highlighting electron-rich areas (e.g., the nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions. mdpi.comnih.gov This information is invaluable for designing new reactions, predicting side products, and understanding reaction mechanisms.

Furthermore, molecular docking studies can predict the binding affinity and orientation of this compound within the active site of a protein or as a ligand in a metal complex. nih.gov While this is often used in drug discovery, it can also be applied to predict its potential as a chiral ligand in asymmetric catalysis or as a chiral resolving agent. For example, docking simulations could help design novel catalysts where this compound serves as the core chiral component, guiding the stereochemical outcome of a reaction. Such computational screening can prioritize experimental efforts, saving significant time and resources.

Table 3: Computational Methods and Their Predictive Applications
Computational MethodPredicted PropertiesPotential Application for this compound
Density Functional Theory (DFT)HOMO-LUMO energy gap, charge distribution, bond energies. mdpi.comPredicting reaction sites, understanding kinetic and thermodynamic stability, guiding the design of new synthetic transformations.
Molecular Electrostatic Potential (MEP)Maps of electron density and electrostatic potential. mdpi.comIdentifying sites for electrophilic/nucleophilic attack, predicting intermolecular interactions.
Molecular DockingBinding affinity and conformation within a target site (e.g., enzyme active site). nih.govScreening for potential as a chiral ligand in catalysis, predicting interactions with biological targets.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Furthermore, ML algorithms can be used to optimize reaction conditions. By training a model on experimental data, it is possible to predict the yield and purity of a reaction under different temperatures, concentrations, catalysts, and solvents. chemrxiv.org This is particularly powerful when combined with automated robotic systems, creating a closed-loop platform where the AI designs an experiment, a robot performs it, and the results are fed back to the AI to inform the next iteration. nih.gov This approach drastically accelerates the process of finding the optimal conditions for a given synthesis.

In the area of biocatalysis, ML is being used to guide protein engineering efforts. nih.govresearchgate.net By analyzing protein sequences and their catalytic activities, ML models can predict mutations that would enhance an enzyme's stability or alter its substrate specificity, potentially leading to a bespoke enzyme for the highly efficient, one-step synthesis of this compound. nih.gov

Table 4: Applications of AI and Machine Learning in the Synthesis of Chiral Amines
AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthesis PredictionAI algorithms suggest synthetic pathways by working backward from the target molecule. mit.eduDiscovery of novel, more efficient, or more sustainable synthetic routes.
Reaction OptimizationML models predict reaction outcomes (e.g., yield, ee) based on input parameters. chemrxiv.orgRapid identification of optimal reaction conditions, leading to higher yields and purity with fewer experiments.
Catalyst DesignML guides the design of new small molecule catalysts or the engineering of enzymes for improved performance. researchgate.netDevelopment of highly selective catalysts or biocatalysts tailored for the specific synthesis.
Automated SynthesisIntegration of AI-driven design with robotic platforms for a fully automated "design-make-test-analyze" cycle. nih.govAccelerated discovery and optimization of synthetic processes with minimal human intervention.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2R)-1-benzylpiperidin-2-yl]methanamine, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound is typically synthesized via reductive amination. For example, (1-benzylpiperidin-2-yl)methanamine (racemic) was prepared by reacting 1-benzylpiperidin-2-one with methanamine under sodium triacetoxyborohydride (STAB) and acetic acid, yielding 35% after purification . To optimize yield:

  • Use chiral auxiliaries or catalysts to favor the (2R)-enantiomer.
  • Adjust solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) to stabilize intermediates.
  • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.

Q. How is this compound characterized structurally and quantitatively?

  • Methodology :

  • NMR : Key signals include δ 1.24–1.86 ppm (piperidine protons), δ 3.51 ppm (NCH2Ph), and aromatic protons at δ 7.19–7.34 ppm .
  • Mass Spectrometry : ESI-MS shows m/z 205 [M+1]+, confirming molecular weight (204.16 g/mol) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients to resolve enantiomers and determine enantiomeric excess.

Advanced Research Questions

Q. How can enantiomeric purity of the (2R)-configuration be ensured during synthesis, and what analytical methods validate stereochemical integrity?

  • Methodology :

  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor the (2R)-enantiomer.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine absolute configuration from single-crystal data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry.

Q. What strategies address low solubility or crystallization challenges for X-ray diffraction studies?

  • Methodology :

  • Co-crystallization : Introduce co-formers (e.g., tartaric acid) to improve crystal packing.
  • Solvent Screening : Test high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation.
  • Cryocrystallography : Use synchrotron radiation for small or weakly diffracting crystals, processed via SHELXD .

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like acetylcholinesterase (relevant to Alzheimer’s research) .
  • QSAR Studies : Coramine substituent effects (e.g., benzyl group position) with bioactivity data to prioritize synthetic targets.
  • MD Simulations : Analyze ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories.

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data across studies?

  • Methodology :

  • Reproducibility Checks : Replicate conditions from conflicting studies (e.g., STAB vs. NaBH4 for reductive amination) .
  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16) to identify experimental outliers.

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound’s interaction with neurological targets?

  • Methodology :

  • Radioligand Binding Assays : Use ³H-labeled ligands to measure affinity for serotonin/dopamine transporters.
  • Functional Assays : Monitor cAMP modulation in HEK293 cells expressing GPCRs via BRET sensors.
  • Toxicity Screening : Assess cytotoxicity in SH-SY5Y neuroblastoma cells using MTT assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.